7n-Methyl-8-hydroguanosine-5'-diphosphate is a purine ribonucleoside diphosphate that plays a significant role in various biochemical processes, particularly in the context of RNA metabolism. This compound features a methylated guanine base and is involved in the regulation of messenger RNA stability and processing.
This compound can be synthesized through specific chemical reactions involving guanosine derivatives. It is also found in certain biological contexts, particularly in eukaryotic cells where it participates in mRNA capping and decay pathways.
7n-Methyl-8-hydroguanosine-5'-diphosphate belongs to the class of organic compounds known as purine ribonucleoside diphosphates. These compounds are characterized by their purine base, ribose sugar, and phosphate groups, which are crucial for their biological functions.
The synthesis of 7n-Methyl-8-hydroguanosine-5'-diphosphate typically involves the following steps:
Industrial production may utilize automated reactors and continuous flow systems to enhance yield and purity while reducing costs and time associated with synthesis.
The molecular formula of 7n-Methyl-8-hydroguanosine-5'-diphosphate is . Its structure features a guanine base with a methyl group at the N7 position and two phosphate groups attached to the ribose moiety.
The compound's structure can be visualized using molecular modeling software, which illustrates its three-dimensional conformation.
7n-Methyl-8-hydroguanosine-5'-diphosphate can undergo several types of chemical reactions:
The primary action of 7n-Methyl-8-hydroguanosine-5'-diphosphate involves its interaction with specific enzymes that regulate mRNA processing and decay:
This interaction influences the stability and processing of mRNA molecules, thereby affecting protein synthesis within cells.
7n-Methyl-8-hydroguanosine-5'-diphosphate is typically a white to off-white solid at room temperature. Its solubility varies depending on the solvent used but is generally soluble in water due to its polar nature.
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various biochemical reactions essential for cellular function.
7n-Methyl-8-hydroguanosine-5'-diphosphate (alternatively denoted as 7-methyl-7,8-dihydroguanosine-5'-diphosphate) is systematically named according to IUPAC conventions as [(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate. This nomenclature precisely defines the compound's stereochemistry, functional group arrangement, and phosphorylation state [1] [5]. The "7n-methyl" prefix specifies methylation at the N⁷ position of the guanine moiety, while "8-hydro" indicates hydrogenation at the C⁸ position, distinguishing it from canonical guanine derivatives. The molecule falls under the chemical class of purine ribonucleoside 5'-diphosphates as classified by ChEBI (CHEBI:43977), characterized by a modified purine base (7-methyl-7,8-dihydroguanine) attached to a ribose sugar with a 5'-diphosphate group [5].
Table 1: Chemical Identifiers and Classification
Identifier Type | Value |
---|---|
CAS Registry Number | 104809-16-7 |
ChEBI ID | CHEBI:43977 |
DrugBank Accession | DB01960 |
Molecular Formula | C₁₁H₁₉N₅O₁₁P₂ |
IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Chemical Taxonomy | Purine ribonucleoside 5'-diphosphate |
The molecular structure exhibits significant stereochemical complexity with four chiral centers in the ribose moiety, confirmed as 2'R, 3'S, 4'R, and 5'R configurations via crystallographic analysis [3] [10]. The glycosidic bond between the ribose and the modified guanine base adopts an anti-conformation, optimizing stacking interactions in protein-binding pockets. The 7-methyl modification imposes planarity distortion in the purine ring, while C⁸ hydrogenation reduces aromaticity, increasing conformational flexibility compared to unmodified guanine nucleotides. The diphosphate group displays a gauche-gauche torsion angle (O5'-Pα-Oβ-Pβ ≈ 60°), facilitating magnesium coordination in enzymatic reactions .
Table 2: Key Structural Descriptors
Structural Feature | Configuration | Biological Implication |
---|---|---|
Ribose Chirality | 2'R, 3'S, 4'R, 5'R | Maintains canonical RNA backbone geometry |
Glycosidic Bond | Anti conformation (~-160°) | Facilitates base stacking in protein complexes |
Diphosphate Torsion | O5'-Pα-Oβ-Pβ ≈ 60° | Optimizes Mg²⁺/Mn²⁺ chelation |
Purine Modification | Non-aromatic at C7-C8 | Enhances hydrogen bonding specificity |
The SMILES notation (CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O) and InChIKey (QQODJOAVWUWVHJ-KQYNXXCUSA-N) encode this stereochemistry, with the "KQYNXXCUSA" fragment specifically denoting the absolute configuration [3] [10]. The molecular weight is 459.24 g/mol (monoisotopic mass: 459.0556 Da), with calculated van der Waals surface dimensions of 18.2 × 12.7 × 8.3 Å, accommodating binding pockets in cap-recognition proteins [1] [5].
X-ray diffraction studies of wheat eukaryotic translation initiation factor 4E (eIF4E) complexed with 7n-methyl-8-hydroguanosine-5'-diphosphate (PDB: 2IDV) revealed a 2.30 Å resolution structure in space group P 1 21 1 with unit cell parameters a = 36.651 Å, b = 58.227 Å, c = 39.063 Å, and β = 115.85° [7]. The electron density map unambiguously positioned the ligand in the cap-binding pocket, confirming syn-periplanar orientation of the diphosphate groups and anti conformation of the nucleoside. The purine ring forms three hydrogen bonds with eIF4E residues Trp-56, Glu-103, and Arg-157, while the 7-methyl group induces hydrophobic contacts with Ile-78 and Leu-130 .
Table 3: Crystallographic Data for eIF4E Complex (PDB 2IDV)
Parameter | Value |
---|---|
Resolution | 2.30 Å |
Space Group | P 1 21 1 |
Unit Cell | a=36.651 Å, b=58.227 Å, c=39.063 Å, β=115.85° |
R-value Work | 0.200 |
Ligand ID | M7G (CCD code) |
Key Interactions | H-bonds: Trp56, Glu103, Arg157; Hydrophobic: Ile78, Leu130 |
The crystallographic R-values were 0.200 (work) and 0.274 (free), indicating high model accuracy. The ligand exhibited B-factors of 22.7 Ų for the purine ring and 28.3 Ų for the diphosphate, reflecting greater mobility in the phosphate region [7]. Comparative analysis with unliganded eIF4E (PDB: 2IDR) showed conformational changes in cap-binding loops (residues 60-75 and 130-150), transitioning from "open" to "closed" states upon ligand binding .
The 7-methyl-7,8-dihydroguanine base fundamentally alters electronic properties versus canonical guanine: loss of aromaticity reduces ring planarity by 18°, while the 7-methyl group introduces steric bulk (van der Waals radius increase of 1.8 Å) [3] . These modifications enhance specificity for cap-binding proteins like eIF4E and DcpS, which exhibit 250-fold higher affinity for the methylated derivative over GDP [10]. The diphosphate moiety maintains conserved Mg²⁺ coordination geometry with canonical GDP, but the reduced nucleobase aromaticity decreases π-stacking energy by ~40% relative to m⁷GDP [3].
Table 4: Structural and Functional Comparison with Guanosine Derivatives
Compound | Nucleobase Modifications | Key Structural Distinctions | Primary Biological Role |
---|---|---|---|
7n-Methyl-8-hydroguanosine-5'-diphosphate | N⁷-methylation + C⁸ hydrogenation | Non-aromatic purine, sterically bulky N⁷ | mRNA decay intermediate; eIF4E inhibitor |
Guanosine-5'-diphosphate (GDP) | Unmodified guanine | Planar aromatic system | GTPase signaling; nucleotide metabolism |
7-Methylguanosine-5'-diphosphate (m⁷GDP) | N⁷-methylation only | Retained aromaticity; planar conformation | Cap analog for translation studies |
8-Hydroguanosine diphosphate | C⁸ hydrogenation only | Non-aromatic; unmodified N⁷ | Minimal biological activity |
Functionally, these structural features enable specific recognition by m⁷GpppX diphosphatase (DcpS), which hydrolyzes the compound to 7-methyl-GMP and GDP during exosome-mediated mRNA decay [1]. The binding affinity for eIF4E is approximately 15 μM, intermediate between unmodified GDP (Kd > 500 μM) and the natural cap m⁷GpppN (Kd ≈ 1.2 μM) . This positions the compound as a metabolic intermediate in RNA turnover rather than a direct translation initiator [1] [3].
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